molecular formula C16H18N2O4S B2605583 (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide CAS No. 865616-77-9

(E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide

Cat. No. B2605583
CAS RN: 865616-77-9
M. Wt: 334.39
InChI Key: PBPWNQCITJLHAN-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide” is a chemical compound with the molecular formula C16H18N2O4S . It is available for purchase from various suppliers.


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to an acrylamide group, which is further connected to a phenyl ring substituted with a propylsulfamoyl group . The molecular weight of the compound is 334.39.

Scientific Research Applications

Inhibition of SARS Coronavirus Helicase

A notable application of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide is in virology, where it has been identified as a suppressor of enzymatic activities of SARS coronavirus helicase. The compound demonstrated the ability to inhibit ATP hydrolysis and double-stranded DNA unwinding, crucial steps in viral replication, without significant cytotoxicity. This suggests its potential as a foundation for developing inhibitors against SARS coronavirus, contributing to antiviral research efforts (Lee et al., 2017).

Enantioselective Ene-Reduction by Fungi

In the realm of green organic chemistry, this compound has been involved in the synthesis process under microwave radiation and utilized by various fungal strains for enantioselective reactions. The research highlights its role in achieving enantioselective ene-reduction, leading to the production of compounds with potential biological activities and showcasing the compound's versatility in organic synthesis and biocatalysis applications (Jimenez et al., 2019).

Crystal Structure Analysis

The compound has also been studied for its crystal structure, providing insights into its molecular conformation. This research aids in the understanding of its chemical behavior and potential interactions with other molecules, which is crucial for developing further applications in material science and drug design (Cheng et al., 2016).

Antiviral Drug Development

Further exploration into the compound's role in antiviral drug development has been conducted, with a focus on coronavirus helicases as targets. The compound is listed among others that have shown efficacy as coronavirus helicase inhibitors, underscoring its potential contribution to therapeutic strategies against coronavirus diseases, including COVID-19 (Spratt et al., 2021).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(propylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-11-17-23(20,21)15-8-5-13(6-9-15)18-16(19)10-7-14-4-3-12-22-14/h3-10,12,17H,2,11H2,1H3,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPWNQCITJLHAN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide

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